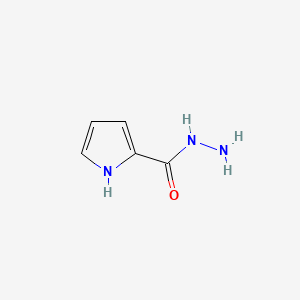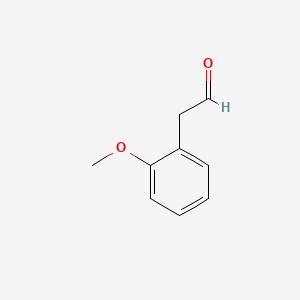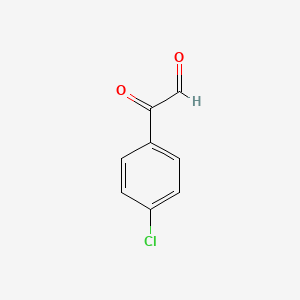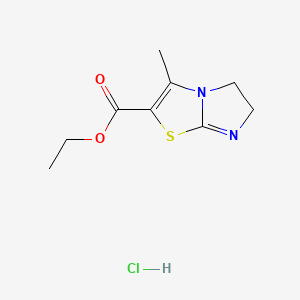
1h-Pyrrole-2-carbohydrazide
Übersicht
Beschreibung
1h-Pyrrole-2-carbohydrazide is a compound with the molecular formula C5H7N3O . It has a molecular weight of 125.13 g/mol . The IUPAC name for this compound is 1H-pyrrole-2-carbohydrazide .
Molecular Structure Analysis
The molecular structure of 1h-Pyrrole-2-carbohydrazide includes a pyrrole ring with a carbohydrazide functional group . The compound has a 2D structure and a 3D conformer .Physical And Chemical Properties Analysis
1h-Pyrrole-2-carbohydrazide has a density of 1.3±0.1 g/cm³ . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a topological polar surface area of 70.9 Ų .Wissenschaftliche Forschungsanwendungen
Drug Discovery
1h-Pyrrole-2-carbohydrazide: derivatives have been synthesized and evaluated for their pharmacological potential. The pyrrole moiety is a fundamental building block for many biologically active molecules due to its versatility, selectivity, and biocompatibility, making it valuable in drug design and development .
Material Science
In material science, 1h-Pyrrole-2-carbohydrazide and its derivatives are used to create novel materials with specific properties. These materials can be tailored for various applications, including sensors, coatings, and electronic devices .
Catalysis
Pyrrole derivatives, including 1h-Pyrrole-2-carbohydrazide , are utilized in catalysis to facilitate chemical reactions. Their unique structure allows them to act as catalysts or catalytic intermediates in organic synthesis .
Antimicrobial and Antifungal Agents
Substituted 1h-Pyrrole-2-carbohydrazide analogues have shown promising results as potential antimicrobial and antifungal agents. Their molecular structures have been optimized for high efficacy against various microbial strains .
Molecular Docking Studies
The compounds derived from 1h-Pyrrole-2-carbohydrazide have been subjected to molecular docking studies to predict their binding affinities and modes of action against biological targets, which is crucial for drug development .
Green Chemistry
The synthesis of 1h-Pyrrole-2-carbohydrazide derivatives aligns with the principles of green chemistry. Researchers have developed environmentally friendly methods for synthesizing these compounds, reducing the impact on the environment .
Schiff Base Formation
1h-Pyrrole-2-carbohydrazide: is used to form Schiff bases, which are valuable intermediates in organic synthesis. These bases are involved in the preparation of various compounds with significant biological activity .
Structural Analysis
The crystal structure of 1h-Pyrrole-2-carbohydrazide has been determined, providing insights into its molecular geometry and electronic structure. This information is essential for understanding its reactivity and interaction with other molecules .
Wirkmechanismus
Target of Action
It’s worth noting that pyrrolopyrazine derivatives, which include a pyrrole ring, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that the compound interacts with its targets via intermolecular n-h⋯n and n-h⋯o hydrogen bonds, forming a supramolecular grid .
Biochemical Pathways
Given the broad range of biological activities associated with pyrrolopyrazine derivatives, it’s likely that multiple pathways are affected .
Pharmacokinetics
The compound’s molecular weight (12513 Da) and structure suggest it may have favorable bioavailability .
Result of Action
Pyrrolopyrazine derivatives have shown a wide range of biological activities, suggesting that 1h-pyrrole-2-carbohydrazide may have similar effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
1H-pyrrole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-8-5(9)4-2-1-3-7-4/h1-3,7H,6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIAWPZQJCAPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300043 | |
| Record name | 1h-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Pyrrole-2-carbohydrazide | |
CAS RN |
50269-95-9 | |
| Record name | 50269-95-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1h-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrole-2-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[(Hydroxyimino)methyl]phenol](/img/structure/B1296232.png)